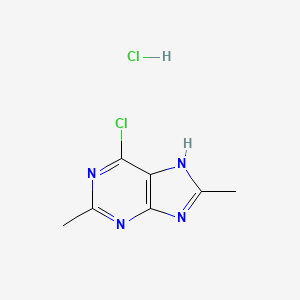

6-Chloro-2,8-dimethyl-7H-purine;hydrochloride

カタログ番号 B2407916

CAS番号:

2470438-17-4

分子量: 219.07

InChIキー: NAWSWTINCAQHIL-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

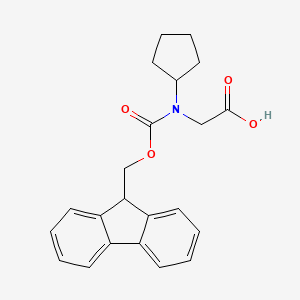

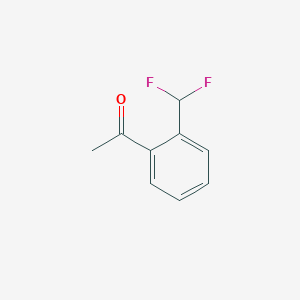

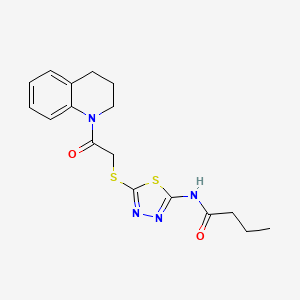

“6-Chloro-2,8-dimethyl-7H-purine;hydrochloride” is a chemical compound with the formula C7H7ClN4. It is a derivative of purine, which is a heterocyclic aromatic organic compound .

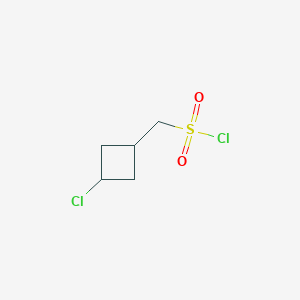

Molecular Structure Analysis

The molecular structure of “this compound” consists of a purine ring, which is a heterocyclic aromatic organic compound. It contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 182.61 and a chemical formula of C7H7ClN4 .科学的研究の応用

- 6-Chloro-2,8-dimethyl-7H-purine hydrochloride exhibits antiviral properties. Researchers have investigated its potential as an inhibitor against RNA viruses, including influenza and hepatitis C. By targeting viral replication, this compound could contribute to the development of novel antiviral therapies .

- Inflammation plays a crucial role in various diseases. Studies suggest that this compound may modulate inflammatory pathways. Its ability to suppress pro-inflammatory cytokines and enzymes makes it a candidate for treating inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease .

- Researchers have explored the impact of 6-Chloro-2,8-dimethyl-7H-purine hydrochloride on cancer cells. It shows promise as a potential anticancer agent due to its effects on cell proliferation and apoptosis. Further investigations are ongoing to understand its mechanisms and optimize its use in cancer therapy .

- Neurodegenerative diseases like Alzheimer’s and Parkinson’s are characterized by neuronal damage. This compound has been studied for its neuroprotective properties. It may enhance neuronal survival and reduce oxidative stress, potentially offering therapeutic benefits in neurodegenerative conditions .

- As a purine derivative, 6-Chloro-2,8-dimethyl-7H-purine hydrochloride interacts with adenosine receptors. These receptors play essential roles in neurotransmission, cardiovascular function, and immune responses. Investigating its effects on specific adenosine receptor subtypes could lead to novel drug development .

- Purine analogs can influence metabolic pathways. Researchers have explored the impact of this compound on purine metabolism, including its effects on enzymes like xanthine oxidase. Understanding its metabolic interactions may reveal therapeutic applications in conditions like gout or hyperuricemia .

Antiviral Activity

Anti-Inflammatory Effects

Cancer Research

Neuroprotection

Adenosine Receptor Modulation

Metabolic Disorders

特性

IUPAC Name |

6-chloro-2,8-dimethyl-7H-purine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN4.ClH/c1-3-9-5-6(8)10-4(2)12-7(5)11-3;/h1-2H3,(H,9,10,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAWSWTINCAQHIL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C(=NC(=N2)C)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2407835.png)

![4-chloro-N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}aniline](/img/structure/B2407836.png)

![(E)-3-[4-[(3-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2407838.png)

![N-[(2-chlorophenyl)methyl]-3-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2407844.png)

![N-[(E)-2-(4-tert-butylphenyl)sulfonyl-2-nitroethenyl]-3,5-bis(trifluoromethyl)aniline](/img/structure/B2407847.png)

![2,1,3-Benzothiadiazol-5-yl-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2407848.png)

![3,4-dimethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2407852.png)